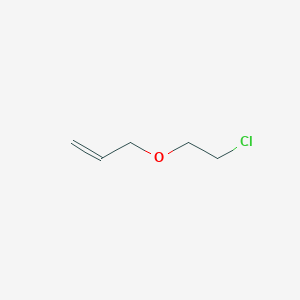
3-(2-Chloroethoxy)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethoxy)prop-1-ene (CEP) is an organic compound used in synthetic chemistry and biochemistry. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. CEP has a wide range of applications in chemical synthesis, including in the synthesis of pharmaceuticals, agrichemicals, and polymers. In addition, CEP is used in biochemistry for the synthesis of proteins and other biomolecules.
Scientific Research Applications
Synthesis of Complex Organic Molecules
- The reaction of 3-chloro-2-(chloromethyl)prop-1-ene with lithium powder has been used to produce substituted perhydrofuro[2,3-b]furans, showcasing the compound's role in synthesizing complex organic structures. This process involves a series of reactions including hydroboration–oxidation and oxidation with PCC or (Ph3P)3RuCl2 to furnish the expected perhydrofurofurans, highlighting its utility in organic synthesis and the creation of novel organic compounds (Lorenzo, Alonso, & Yus, 2000).
Preparation of Dioxaspiro and Furopyrans
- 2-Chloromethyl-3-(2-methoxyethoxy)prop-1-ene serves as a versatile trimethylenemethane dianion synthon, leading to the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes and substituted perhydrofuropyrans. These compounds are important for their presence in various natural products, and the synthetic route offers a strategic approach to their preparation, demonstrating the compound's utility in the synthesis of natural product analogs (Alonso, Dacunha, Meléndez, & Yus, 2005).
Non-Linear Optical (NLO) Properties
- Research on chalcones, which are structurally related to 3-(2-Chloroethoxy)prop-1-ene, has demonstrated significant non-linear optical properties. These findings are crucial for the development of materials for optoelectronic applications, highlighting the potential of these compounds in the field of material science and engineering (Singh, Saxena, Prasad, & Kumar, 2012).
Antimicrobial Activity
- Certain derivatives of this compound have been explored for their antimicrobial properties. For instance, chalcone derivatives have been synthesized and assessed in vitro to determine their antioxidant and antimicrobial activities. These studies contribute to the understanding of the bioactive potential of these compounds and their possible applications in medicinal chemistry (Sulpizio, Roller, Giester, & Rompel, 2016).
Polymer and Material Science
- The synthesis of vinyl ether type polymeric prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) demonstrates the utility of this compound derivatives in the development of controlled release systems. This research underscores the importance of these compounds in creating novel drug delivery systems that can potentially improve the therapeutic efficacy and reduce the side effects of NSAIDs (Babazadeh, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to 3-(prop-2-ene-1-sulfinyl)-propene-1-thiol, which targets glutathione reductase, a mitochondrial enzyme in humans .
Mode of Action
It’s known that similar compounds can react with carbonyl compounds in the presence of fine zinc shavings and a catalytic amount of hgcl2 to form α-glycol monoallyl ethers .
Biochemical Pathways
It’s known that similar compounds can participate in reactions involving carbonyl compounds .
Result of Action
It’s known that similar compounds can form α-glycol monoallyl ethers when reacted with carbonyl compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Chloroethoxy)prop-1-ene. For instance, carrying out reactions in an inert atmosphere can prevent hydrolysis of the initial α-halo ether, which readily decomposes on exposure to moist air .
properties
IUPAC Name |
3-(2-chloroethoxy)prop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-4-7-5-3-6/h2H,1,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNYRERWHNMQFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403541 |
Source


|
| Record name | 3-(2-chloroethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1462-39-1 |
Source


|
| Record name | 3-(2-chloroethoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)
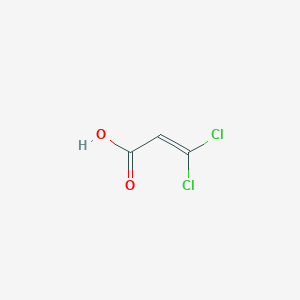
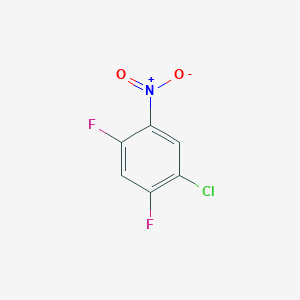
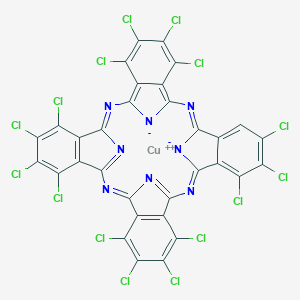
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
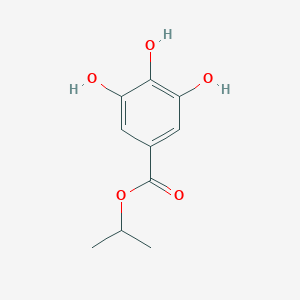

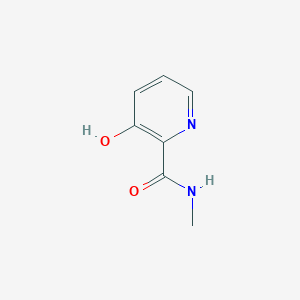
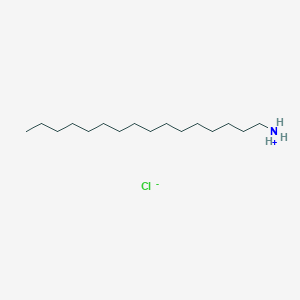
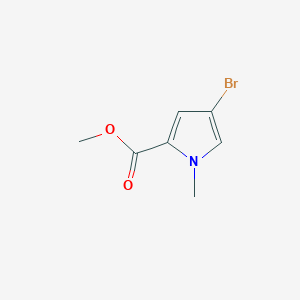
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)